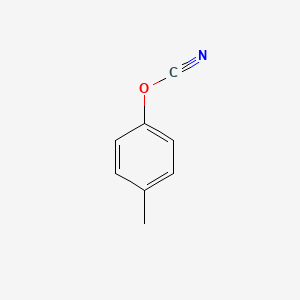![molecular formula C12H8N2OS B1625950 2-SULFANYL-3H,4H-BENZO[G]QUINAZOLIN-4-ONE CAS No. 21314-31-8](/img/structure/B1625950.png)
2-SULFANYL-3H,4H-BENZO[G]QUINAZOLIN-4-ONE
Descripción general
Descripción
2-SULFANYL-3H,4H-BENZO[G]QUINAZOLIN-4-ONE is a heterocyclic compound that belongs to the quinazolinone family
Mecanismo De Acción
Target of Action
Quinazolinones have been reported to exhibit a broad spectrum of biological activities, including antimicrobial, antimalarial, anticonvulsant, anticancer, antileishmanial, and anti-inflammatory effects . They are known to inhibit multiple protein kinases , which play crucial roles in cellular signaling pathways.
Mode of Action
For instance, some quinazolinone derivatives have shown α-glucosidase inhibitory activity , indicating their potential to interfere with carbohydrate metabolism.
Biochemical Pathways
Quinazolinones affect various biochemical pathways due to their multi-targeted nature. They have been reported to inhibit cellular phosphorylation , dihydrofolate reductase , and kinase activities , affecting multiple cellular processes. The specific biochemical pathways affected by 2-Sulfanylidene-1H-benzo[g]quinazolin-4-one are yet to be elucidated.
Result of Action
Quinazolinones have been reported to exhibit a broad spectrum of biological activities . For instance, they have shown anticancer activities , suggesting their potential to induce apoptosis or inhibit cell proliferation.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-SULFANYL-3H,4H-BENZO[G]QUINAZOLIN-4-ONE typically involves the cyclization of anthranilamide (2-aminobenzamide) with an aldehyde or ketone in the presence of a catalyst. One efficient method utilizes graphene oxide nanosheets as a catalyst in an aqueous medium at room temperature . This method is advantageous due to its mild reaction conditions and high yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and scalability of the process.
Análisis De Reacciones Químicas
Types of Reactions
2-SULFANYL-3H,4H-BENZO[G]QUINAZOLIN-4-ONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it to its corresponding dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinazolinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and substituted quinazolinones, depending on the specific reaction and conditions used.
Aplicaciones Científicas De Investigación
2-SULFANYL-3H,4H-BENZO[G]QUINAZOLIN-4-ONE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It is used in the development of luminescent materials and as a precursor for various pharmaceuticals.
Comparación Con Compuestos Similares
Similar Compounds
2,3-Dihydroquinazolinones: These compounds share a similar core structure but lack the sulfanylidene group.
Quinazolin-4(3H)-ones: These compounds have a similar quinazolinone ring but differ in their substituents.
Uniqueness
2-Sulfanylidene-2,3-dihydrobenzo[g]quinazolin
Propiedades
IUPAC Name |
2-sulfanylidene-1H-benzo[g]quinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2OS/c15-11-9-5-7-3-1-2-4-8(7)6-10(9)13-12(16)14-11/h1-6H,(H2,13,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUMIGSXHPRZFBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C3C(=CC2=C1)C(=O)NC(=S)N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60513904 | |
| Record name | 2-Sulfanylidene-2,3-dihydrobenzo[g]quinazolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60513904 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21314-31-8 | |
| Record name | 2-Sulfanylidene-2,3-dihydrobenzo[g]quinazolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60513904 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


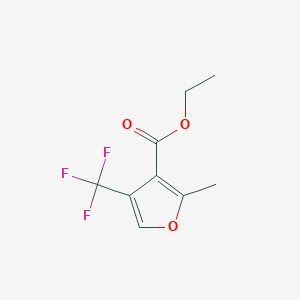
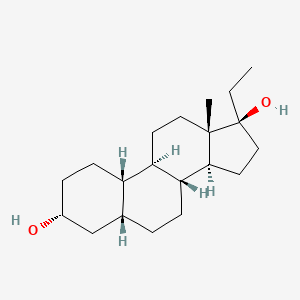
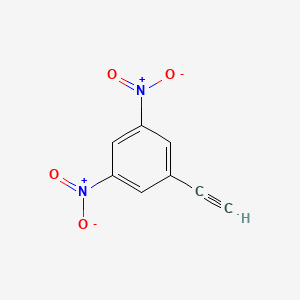
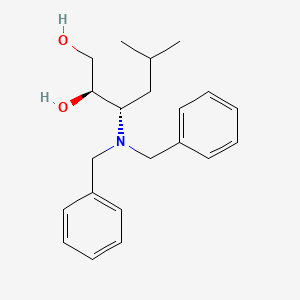
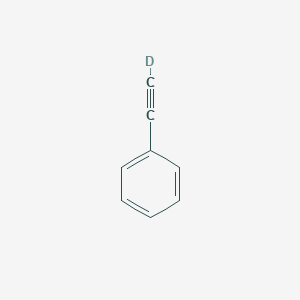
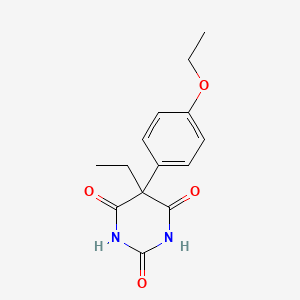
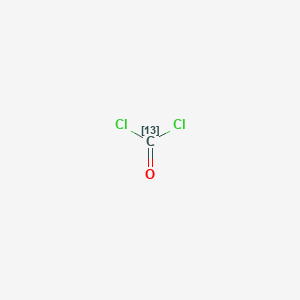
![2-(2-Chlorophenyl)-1-phenyl-1H-benzo[d]imidazole](/img/structure/B1625881.png)
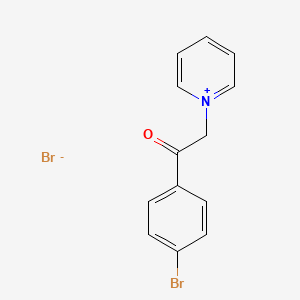

![2-Propanol, 1-[(1-methylethyl)amino]-3-(4-nitrophenoxy)-](/img/structure/B1625884.png)


